N-(3-fluoro-4-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound features a 1,2,4-triazole core substituted at position 4 with a furan-2-ylmethyl group and at position 5 with a thiophen-2-yl moiety. A sulfanyl (-S-) bridge connects the triazole to an acetamide group, which is further linked to a 3-fluoro-4-methylphenyl aromatic ring.
Properties
Molecular Formula |
C20H17FN4O2S2 |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[[4-(furan-2-ylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H17FN4O2S2/c1-13-6-7-14(10-16(13)21)22-18(26)12-29-20-24-23-19(17-5-3-9-28-17)25(20)11-15-4-2-8-27-15/h2-10H,11-12H2,1H3,(H,22,26) |
InChI Key |
QKZMLHXZGLOZRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=CS4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-4-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic synthesis. The process begins with the preparation of the key intermediates, which are then coupled under specific conditions to form the final product. Common synthetic methods include:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Introduction of the Furan and Thiophene Rings: These can be introduced via cross-coupling reactions such as the Suzuki or Stille coupling.
Final Coupling: The final step involves coupling the triazole intermediate with the fluorinated aromatic compound under conditions that promote the formation of the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to improve efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluoro-4-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur or nitrogen atoms in the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NH3, OH-) can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its diverse functional groups could make it useful in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound could be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Triazole Substituent Variations
- Ethyl vs. Furan-2-ylmethyl: The compound 2-{[4-ethyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide () replaces the furan-2-ylmethyl group with an ethyl chain.
Methoxyphenyl and tert-Butylphenyl :
A derivative with 4-methoxyphenyl and 4-tert-butylphenyl groups on the triazole () introduces bulkier aromatic substituents. The tert-butyl group enhances steric hindrance, possibly reducing metabolic degradation, while the methoxy group increases electron density, affecting electronic interactions .
Acetamide Group Modifications
Trifluoromethylphenyl :
Substituting the 3-fluoro-4-methylphenyl group with a 2-(trifluoromethyl)phenyl moiety () adds a strong electron-withdrawing group, which could enhance metabolic stability or influence hydrogen-bonding interactions in biological targets .
Pharmacological Activity Comparisons
Anti-Exudative Activity
- The target compound’s structural relatives, such as 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives, demonstrated significant anti-exudative effects in rodent models, with 15 out of 21 compounds outperforming diclofenac sodium (8 mg/kg) at 10 mg/kg doses. The presence of electron-withdrawing groups (e.g., nitro, fluoro) on the phenyl ring correlated with enhanced activity .
Thiophene vs. Pyridine :
Derivatives with thiophen-2-yl groups (as in the target compound) showed superior activity to pyridine-containing analogues, likely due to sulfur’s polarizability and enhanced π-π stacking interactions .
Antifungal and Antimicrobial Activity
- Triazole-thiophene hybrids (e.g., 4-(3,5-disubstituted-4H-1,2,4-triazol-4-yl)-5-(thiophen-2-ylmethyl)-2H-1,2,4-triazol-3(4H)-ones) exhibited notable antifungal activity against Aspergillus niger and Candida species, suggesting the target compound’s thiophene moiety may confer similar properties .
Tabulated Comparison of Key Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
